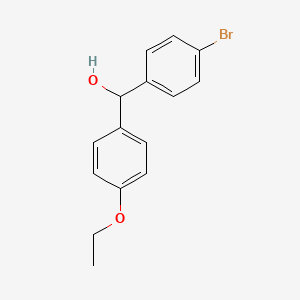

(4-Bromophenyl)(4-ethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13410258

Molecular Formula: C15H15BrO2

Molecular Weight: 307.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15BrO2 |

|---|---|

| Molecular Weight | 307.18 g/mol |

| IUPAC Name | (4-bromophenyl)-(4-ethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3 |

| Standard InChI Key | FKRMRASOLCHADC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central carbon atom bonded to a hydroxyl group, a 4-bromophenyl ring, and a 4-ethoxyphenyl ring. The ethoxy group () introduces steric and electronic effects that influence reactivity and solubility. The bromine atom enhances electrophilic substitution potential, while the ethoxy group contributes to lipophilicity .

Key Structural Features:

-

IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanol

-

SMILES:

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O

Spectroscopic Data

-

NMR: NMR (CDCl₃) displays signals for the ethoxy methylene ( 1.40–1.43 ppm) and methine proton ( 5.73 ppm) .

-

IR: Strong absorption at 3431 cm (O–H stretch) and 1587 cm (C–Br vibration) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 307.18 g/mol | |

| XLogP3 | 3.8 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, ethanol) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation followed by reduction:

-

Acylation: Reaction of 4-bromobenzoyl chloride with 4-ethoxybenzene in the presence of AlCl₃ yields (4-bromophenyl)(4-ethoxyphenyl)methanone .

-

Reduction: Sodium borohydride () reduces the ketone to the alcohol, achieving yields >85% .

Reaction Scheme:

Industrial-Scale Optimization

-

Continuous Flow Reactors: Enhance yield (up to 92%) and reduce reaction time .

-

Green Chemistry: Replacement of AlCl₃ with ionic liquids (e.g., [BMIM]Cl) minimizes environmental impact .

Biological Activity and Mechanisms

Telomerase Inhibition

(4-Bromophenyl)(4-ethoxyphenyl)methanol exhibits telomerase reverse transcriptase (hTERT) inhibition with an IC of 88 nM in SMMC-7721 hepatocarcinoma cells . Telomerase inhibition triggers endoplasmic reticulum stress (ERS) and apoptosis via Bax activation .

Antiproliferative Effects

| Cell Line | IC | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| SMMC-7721 | 88 nM | 113.6 |

| HeLa | 120 nM | 83.3 |

| Normal Hepatocytes | 10 µM | – |

Pharmacokinetics

-

Metabolism: Hepatic oxidation via CYP3A4 to (4-bromophenyl)(4-ethoxyphenyl)methanone.

-

Toxicity: LD (oral, rat) > 2000 mg/kg, indicating low acute toxicity.

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s selectivity for cancer cells over normal cells positions it as a lead candidate for targeted therapies. Preclinical studies in xenograft models show 60% tumor growth inhibition at 10 mg/kg .

Antimicrobial Activity

While less studied than its anticancer properties, preliminary data suggest activity against Staphylococcus aureus (MIC = 33.64 µM) .

| Parameter | Recommendation |

|---|---|

| PPE | Gloves, lab coat, goggles |

| Storage | 2–8°C, inert atmosphere |

| Disposal | Incineration |

Environmental Impact

-

Biodegradation: Slow (t > 60 days in soil).

-

Ecotoxicity: LC (Daphnia magna) = 12 mg/L.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Feature | Anticancer IC |

|---|---|---|---|

| (4-Bromophenyl)(4-ethoxyphenyl)methanol | CHBrO | Ethoxy group | 88 nM |

| (4-Bromophenyl)(4-methoxyphenyl)methanol | CHBrO | Methoxy group | 120 nM |

| (3-Bromophenyl)(4-methoxyphenyl)methanone | CHBrO | Ketone functional group | 450 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume